

Pharmacokinetic Data of Telatinib and Metabolite BAY 60-8246

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Compound Focus: Telatinib

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The following table summarizes the geometric mean (% coefficient of variation) of pharmacokinetic parameters for **telatinib** and its metabolite BAY 60-8246 on day 14 of cycle 1 after twice-daily (BID) dosing [1] [2].

Table 1: Steady-State Pharmacokinetic Parameters (Day 14)

Parameter	600 mg BID (n=6)	900 mg BID (n=27)	1200/1500 mg BID (n=6)
Telatinib			
Cmax (mg/L)	0.825 (93%)	0.899 (91%)	1.467 (33%)
Tmax (h) [median, range]	2.3 [1.1 - 4]	2.6 [0.5 - 8]	2.5 [0.67 - 4.1]
AUC(0-12) (mg·h/L)	5.779 (71%)	5.761 (82%)	9.800 (33%)
Half-life (h)	8.2 (47%)	6.8 (47%)	8.1 (71%)
BAY 60-8246 (Metabolite)			
Cmax (mg/L)	0.101 (203%)	0.095 (120%)	0.207 (85%)
Tmax (h) [median, range]	2.3 [0.6 - 4]	3.2 [0.5 - 12.2]	2.6 [0.5 - 4.1]

Parameter	600 mg BID (n=6)	900 mg BID (n=27)	1200/1500 mg BID (n=6)
AUC(0-12) (mg·h/L)	0.826 (182%)	0.636 (101%)	1.595 (92%)
Half-life (h)	6.2 (14%)	6.5 (48%)	7.8 (38%)

Key observations from the data show **substantial interpatient variability** in the metabolite's exposure, particularly at the 600 mg BID dose. The data indicates that exposure to both **telatinib** and BAY 60-8246 increases in a **less than dose-proportional manner**, with exposure plateauing in the 900 mg to 1500 mg BID dose range [1] [3].

Detailed Experimental Protocols

The pharmacokinetic data was generated within the framework of phase I dose-escalation trials. Here are the detailed methodologies for the key experiments cited.

Clinical Study Design

- **Objective:** To determine the dose-limiting toxicities (DLTs), maximum-tolerated dose (MTD), pharmacokinetics, and preliminary antitumour activity of oral **telatinib** [3].
- **Patient Population:** Patients aged 18+ with solid tumours refractory to standard treatment or for which no standard therapy existed. Patients had an ECOG performance status of 0-1 and adequate bone marrow, hepatic, and renal function [3] [4].
- **Dosing:** **Telatinib** was administered orally twice daily (BID) in 28-day cycles, either continuously or on a 14 days on/7 days off schedule (noncontinuous) [1] [3]. The dose was escalated from 20 mg once daily up to 1500 mg BID [4].
- **Formulations:** The study started with a solution formulation and later introduced tablet formulations (25 mg, 150 mg, and 300 mg **telatinib** mesylate tablets) [4].

Pharmacokinetic Sampling and Bioanalysis

- **Sampling Schedule:** Blood samples were collected via an indwelling intravenous catheter on days 1 and 14 of cycle 1. Samples were taken at pre-dose and 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose [3] [4].

- **Analytical Method:** Plasma concentrations of **telatinib** (BAY 57-9352) and its demethylated metabolite, BAY 60-8246, were determined using a **validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method** [3].
- **Data Analysis:** Pharmacokinetic parameters—including AUC (area under the curve), C_{max} (maximum concentration), T_{max} (time to C_{max}), and half-life—were calculated by **non-compartmental analysis** using software such as WINNonlin (version 4.1.a) [4].

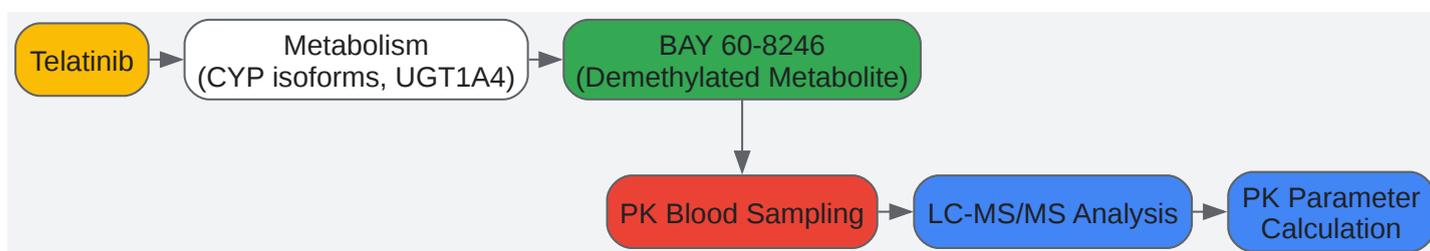
Pharmacodynamic Assessments

The studies also included biomarker analyses to demonstrate the biological activity of **telatinib**:

- **Plasma Soluble VEGFR-2 (sVEGFR-2):** Blood samples were collected at baseline and at various timepoints during treatment. Analysis was performed using **quantitative enzyme-linked immunosorbent assays (ELISAs)**. A decrease in plasma sVEGFR-2 levels was observed with increasing **telatinib** exposure [1] [3] [4].
- **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI):** This technique was used to assess changes in tumour blood flow (K^{trans} and IAUC₆₀). A decrease in tumour blood flow was observed with increasing **telatinib** AUC, providing evidence of its anti-vascular effects [1] [3] [4].

Metabolic Pathway and Experimental Workflow

The diagram below illustrates the metabolic relationship and the workflow of the pharmacokinetic study.



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Diagram 1: **Telatinib** metabolism and PK study workflow.

Important Considerations for Researchers

- **Metabolism and Drug-Drug Interactions:** The N-methyl group of **telatinib** is the main target of metabolic degradation. In vitro studies using human microsomes and hepatocytes indicated that **telatinib** is metabolized by various cytochrome P450 (CYP) isoforms and UGT1A4 [3] [4]. The in vitro profile suggested a **low risk of drug-drug interactions** as **telatinib** exhibited no significant inhibitory or inductive potential on major human CYP isoforms at therapeutic concentrations [3].
- **Data Limitations:** It is important to note that the available pharmacokinetic data for the metabolite is from 2011. No more recent clinical data was found in this search, and the development status of **telatinib** may have changed since these studies were published.

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